Glutathione

Beschreibung

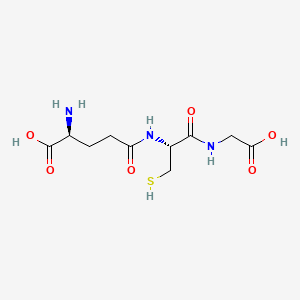

A tripeptide with many roles in cells. It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement and reduces peroxides.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Zea mays, Drosophila melanogaster, and other organisms with data available.

This compound is a tripeptide comprised of three amino acids (cysteine, glutamic acid, and glycine) present in most mammalian tissue. This compound acts as an antioxidant, a free radical scavenger and a detoxifying agent. This compound is also important as a cofactor for the enzyme this compound peroxidase, in the uptake of amino acids, and in the synthesis of leukotrienes. As a substrate for this compound S-transferase, this agent reacts with a number of harmful chemical species, such as halides, epoxides and free radicals, to form harmless inactive products. In erythrocytes, these reactions prevent oxidative damage through the reduction of methemoglobin and peroxides. This compound is also involved in the formation and maintenance of disulfide bonds in proteins and in the transport of amino acids across cell membranes.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

This compound is a compound synthesized from cysteine, perhaps the most important member of the body's toxic waste disposal team. Like cysteine, this compound contains the crucial thiol (-SH) group that makes it an effective antioxidant. There are virtually no living organisms on this planet-animal or plant whose cells don't contain some this compound. Scientists have speculated that this compound was essential to the very development of life on earth. This compound has many roles; in none does it act alone. It is a coenzyme in various enzymatic reactions. The most important of these are redox reactions, in which the thiol grouping on the cysteine portion of cell membranes protects against peroxidation; and conjugation reactions, in which this compound (especially in the liver) binds with toxic chemicals in order to detoxify them. This compound is also important in red and white blood cell formation and throughout the immune system. This compound's clinical uses include the prevention of oxygen toxicity in hyperbaric oxygen therapy, treatment of lead and other heavy metal poisoning, lowering of the toxicity of chemotherapy and radiation in cancer treatments, and reversal of cataracts. This compound participates in leukotriene synthesis and is a cofactor for the enzyme this compound peroxidase. It is also important as a hydrophilic molecule that is added to lipophilic toxins and waste in the liver during biotransformation before they can become part of the bile. This compound is also needed for the detoxification of methylglyoxal, a toxin produced as a by-product of metabolism. This detoxification reaction is carried out by the glyoxalase system. Glyoxalase I (EC 4.4.1.5) catalyzes the conversion of methylglyoxal and reduced this compound to S-D-Lactoyl-glutathione. Glyoxalase II (EC 3.1.2.6) catalyzes the hydrolysis of S-D-Lactoyl-glutathione to this compound and D-lactate. GSH is known as a substrate in both conjugation reactions and reduction reactions, catalyzed by this compound S-transferase enzymes in cytosol, microsomes, and mitochondria. However, it is also capable of participating in non-enzymatic conjugation with some chemicals, as in the case of n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450-reactive metabolite formed by acetaminophen, that becomes toxic when GSH is depleted by an overdose (of acetaminophen). This compound in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein thiol groups which would otherwise be covalently modified; when all GSH has been spent, NAPQI begins to react with the cellular proteins, killing the cells in the process. The preferred treatment for an overdose of this painkiller is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and renew the usable GSH pool. It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement and reduces peroxides.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023101 | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

292.5 mg/mL | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-18-8 | |

| Record name | Glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

history of glutathione discovery timeline

An In-depth Technical Guide to the History and Discovery of Glutathione

This technical guide provides a comprehensive overview of the historical milestones in the discovery of this compound (GSH), from its initial observation to the elucidation of its structure, biosynthesis, and multifaceted physiological roles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental context and data from seminal studies.

Early Observations and Isolation

The journey to understanding this compound began in the late 19th century with the observation of a unique sulfur-containing compound in living tissues.

De Rey-Pailhade and "Philothion"

In 1888, French scientist J. de Rey-Pailhade observed a substance in yeast and other organisms that exhibited a strong reducing capacity, particularly on sulfur. He named this substance "philothion" (from the Greek "philos" for love and "theion" for sulfur) and noted its characteristic reaction with sodium nitroprusside, a test that would become a hallmark for detecting sulfhydryl groups.

Sir Frederick Gowland Hopkins: Isolation and the "this compound" Moniker

It was not until 1921 that Sir Frederick Gowland Hopkins, a pioneer in biochemistry, successfully isolated and characterized this substance from yeast, muscle, and liver. He named it "this compound" and proposed it was a dipeptide composed of glutamic acid and cysteine. Hopkins' work was pivotal in recognizing the importance of this molecule in cellular redox reactions. He demonstrated that this compound could exist in both a reduced (GSH) and an oxidized (GSSG) form, establishing its role as a crucial intracellular redox buffer.

Hopkins' method for isolating this compound from yeast involved the following key steps:

-

Yeast Preparation: Fresh brewer's yeast was thoroughly washed with distilled water to remove external contaminants.

-

Acid Extraction: The washed yeast was treated with dilute sulfuric acid, which served to precipitate proteins and extract small soluble molecules like this compound.

-

Mercuric Salt Precipitation: The acidic extract was then treated with a solution of mercuric sulfate. This compound, containing a sulfhydryl group, readily forms a precipitate with heavy metals. This step was crucial for separating this compound from other soluble components.

-

Decomposition of the Mercury Precipitate: The mercury-glutathione precipitate was collected and washed. The this compound was then liberated from the mercury by treatment with hydrogen sulfide (H₂S). This resulted in the precipitation of mercuric sulfide and the release of this compound into the solution.

-

Purification and Crystallization: The solution containing the freed this compound was further purified, often involving precipitation with other reagents like silver salts, and finally crystallized to obtain a pure sample for further analysis.

Elucidation of the Tripeptide Structure

Hopkins' initial dipeptide hypothesis was challenged and ultimately corrected in the following years.

The Tripeptide Revelation

Through the work of Hunter and Eagles in 1927, and definitively confirmed by the chemical synthesis performed by Harington and Mead in 1935, the correct structure of this compound was established as a tripeptide: γ-L-glutamyl-L-cysteinylglycine. This unique structure, with the gamma-glutamyl linkage, protects the molecule from intracellular peptidases.

Biosynthesis of this compound

The discovery of this compound's structure paved the way for understanding its enzymatic synthesis. This two-step, ATP-dependent process was elucidated in the mid-20th century.

The Two-Step Enzymatic Pathway

The synthesis of this compound is catalyzed by two key enzymes:

-

Glutamate-Cysteine Ligase (GCL): This enzyme catalyzes the first and rate-limiting step, the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine, forming γ-glutamylcysteine. This reaction requires ATP.

-

This compound Synthetase (GS): This enzyme catalyzes the second step, the addition of glycine to the C-terminal end of γ-glutamylcysteine, forming this compound. This step also requires ATP.

Caption: The two-step enzymatic synthesis of this compound from its constituent amino acids.

Elucidation of Core Functions

The mid to late 20th century was a period of intense research that unveiled the critical functions of this compound in cellular physiology.

The this compound Redox Cycle and Antioxidant Defense

The central role of this compound in antioxidant defense was a landmark discovery. The this compound redox cycle, involving this compound peroxidase (GPx) and this compound reductase (GR), is a primary mechanism for neutralizing reactive oxygen species (ROS).

-

This compound Peroxidase (GPx): This selenoenzyme catalyzes the reduction of hydrogen peroxide (H₂O₂) and lipid hydroperoxides (ROOH) to water and their corresponding alcohols, respectively. In this process, two molecules of GSH are oxidized to form this compound disulfide (GSSG).

-

This compound Reductase (GR): This flavoenzyme regenerates GSH from GSSG in a reaction that requires NADPH as a reducing equivalent. This ensures that a high GSH/GSSG ratio is maintained within the cell, which is critical for a healthy redox state.

Caption: The this compound redox cycle for the detoxification of reactive oxygen species.

Detoxification of Xenobiotics

The role of this compound in detoxification was another major discovery. This compound S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of the sulfhydryl group of this compound to a wide variety of electrophilic xenobiotics (drugs, toxins, carcinogens). This conjugation reaction increases their water solubility, facilitating their excretion from the body, primarily in the urine or bile.

Modern Era: this compound in Health and Disease

From the 1980s to the present, research has increasingly focused on the role of this compound in various pathological states and its potential as a therapeutic target. Alterations in this compound homeostasis have been implicated in a wide range of conditions, including neurodegenerative diseases (Parkinson's, Alzheimer's), cancer (where it can contribute to drug resistance), HIV/AIDS, and cystic fibrosis. This has spurred the development of drugs aimed at modulating intracellular this compound levels for therapeutic benefit.

A Technical Guide to the Core Milestones in Glutathione Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a vast array of cellular processes. Its discovery over a century ago marked the beginning of a journey that has unraveled its profound importance in antioxidant defense, detoxification of xenobiotics, and intricate redox signaling pathways. This in-depth technical guide provides a comprehensive overview of the key milestones in this compound research, offering detailed experimental protocols from seminal studies, quantitative data for comparative analysis, and visual representations of its core signaling pathways to empower researchers, scientists, and drug development professionals in their pursuit of knowledge and therapeutic innovation.

Discovery and Structural Elucidation: The Genesis of this compound Research

The story of this compound begins in the late 19th century, with its initial discovery and the subsequent decades-long effort to unveil its chemical identity.

The Discovery of "Philothion"

In 1888, J. de Rey-Pailhade first isolated a sulfur-containing substance from yeast and other living tissues, which he named "philothion" (from the Greek for "sulfur lover"). He observed its ability to reduce sulfur, hinting at its reductive capacity.

Hopkins' "Re-discovery" and the Naming of this compound

It was not until 1921 that Sir Frederick Gowland Hopkins, a pioneer in biochemistry, independently isolated this substance from yeast, muscle, and liver. He initially proposed it to be a dipeptide of glutamic acid and cysteine and christened it "this compound". His work laid the foundation for understanding its physiological significance.

The Final Structural Determination

The definitive tripeptide structure of this compound (γ-L-glutamyl-L-cysteinylglycine) was ultimately established in 1935 by Charles Robert Harington and Thomas Hobson Mead through chemical synthesis, resolving a long-standing debate in the scientific community.

Biosynthesis of this compound: A Two-Step Enzymatic Process

This compound is synthesized in the cytosol of cells through a two-step, ATP-dependent enzymatic pathway.

Step 1: Formation of γ-Glutamylcysteine

The first and rate-limiting step is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, catalyzed by Glutamate-Cysteine Ligase (GCL) .

Step 2: Addition of Glycine

The second step involves the addition of glycine to the C-terminus of γ-glutamylcysteine, a reaction catalyzed by This compound Synthetase (GS) .

Experimental Protocol: Assay of Glutamate-Cysteine Ligase (GCL) Activity

A common method to determine GCL activity involves quantifying the rate of γ-glutamylcysteine (γ-GC) formation. This can be achieved using high-performance liquid chromatography (HPLC) with electrochemical detection, which directly measures the electrochemically active γ-GC.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.0)

-

150 mM KCl

-

20 mM MgCl₂

-

2 mM EDTA

-

10 mM ATP

-

10 mM L-glutamate

-

2 mM L-cysteine

-

Cell or tissue homogenate

-

-

Procedure:

-

Initiate the reaction by adding the cell or tissue homogenate to the pre-warmed reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a protein precipitating agent, such as metaphosphoric acid.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant for γ-GC content using HPLC with electrochemical detection.

-

-

Calculation:

-

GCL activity is expressed as nmol of γ-GC formed per minute per mg of protein.

-

Quantitative Data: Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (mM) | V_max_ (units/mg protein) |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | ~2-4 | Variable |

| L-Cysteine | ~0.1-0.3 | Variable | |

| This compound Synthetase (GS) | γ-Glutamylcysteine | ~0.1-1.0 | Variable |

| Glycine | ~0.5-2.0 | Variable |

Note: Kinetic parameters can vary depending on the source of the enzyme and assay conditions.

Core Functions and Signaling Pathways of this compound

This compound's multifaceted nature is evident in its central role in several critical cellular functions.

Antioxidant Defense: The this compound Redox Cycle

This compound is a cornerstone of the cell's antioxidant defense system, directly scavenging reactive oxygen species (ROS) and participating in the enzymatic detoxification of hydroperoxides. The This compound redox cycle maintains a high intracellular ratio of reduced this compound (GSH) to its oxidized form, this compound disulfide (GSSG), which is crucial for cellular health.[1]

Experimental Protocol: Measurement of this compound Reductase Activity

This compound reductase (GR) activity is typically measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

-

Reaction Mixture:

-

100 mM Phosphate buffer (pH 7.4)

-

1 mM EDTA

-

1 mM GSSG

-

0.2 mM NADPH

-

Cell or tissue homogenate

-

-

Procedure:

-

Add the cell or tissue homogenate to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

-

-

Calculation:

-

GR activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is expressed as nmol of NADPH oxidized per minute per mg of protein.

-

Caption: The this compound Antioxidant Cycle.

Detoxification of Xenobiotics

This compound plays a crucial role in the detoxification of a wide range of xenobiotics, including drugs, environmental pollutants, and carcinogens.[2] This process, known as conjugation, is primarily catalyzed by a superfamily of enzymes called This compound S-transferases (GSTs) .[2] The resulting this compound conjugates are more water-soluble and can be readily eliminated from the body.

Experimental Workflow: Assessing this compound S-Transferase Activity

GST activity is commonly assayed using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The conjugation of GSH to CDNB results in the formation of a thioether product that absorbs light at 340 nm.

Caption: Workflow for this compound S-Transferase Activity Assay.

Caption: this compound-mediated Detoxification of Xenobiotics.

Redox Signaling and Regulation by Nrf2

Beyond its direct antioxidant and detoxification roles, this compound is a key player in redox signaling, a mechanism by which cells sense and respond to changes in the redox environment. A critical regulator of this compound homeostasis is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) .[3] Under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding antioxidant and detoxification enzymes, including the subunits of GCL, thereby boosting the cell's capacity to synthesize this compound.[3]

Caption: The Nrf2-Keap1 Signaling Pathway in this compound Regulation.

Conclusion and Future Directions

From its humble discovery as "philothion" to its current status as a master antioxidant and key regulator of cellular redox homeostasis, the journey of this compound research has been one of continuous revelation. The milestones highlighted in this guide underscore its fundamental importance in health and disease. For researchers, scientists, and drug development professionals, a deep understanding of this compound's biochemistry, functions, and regulatory pathways is paramount. Future research will undoubtedly continue to uncover new roles for this versatile tripeptide, paving the way for novel therapeutic strategies that harness the power of this compound to combat a wide range of human diseases. The development of more specific and potent modulators of this compound metabolism holds immense promise for the future of medicine.

References

Early Studies on Glutathione's Antioxidant Properties: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a tripeptide first isolated from yeast in 1888 by J. de Rey-Pailhade, is now recognized as a cornerstone of cellular antioxidant defense.[1] Initial investigations into its biochemical significance were pioneered by Sir Frederick Gowland Hopkins, who, in 1929, correctly identified it as a tripeptide and elucidated its critical role in cellular respiration and protection against oxidative damage.[1][2][3] This technical guide provides an in-depth exploration of the foundational studies that established this compound's antioxidant properties, focusing on the core experimental methodologies, quantitative findings, and the nascent understanding of its role in redox signaling.

Core Concepts of this compound's Antioxidant Function

The antioxidant capacity of this compound is primarily attributed to the thiol group (-SH) of its cysteine residue. This group can donate a reducing equivalent to reactive oxygen species (ROS), thereby neutralizing them. In this process, this compound itself becomes oxidized, forming this compound disulfide (GSSG), which consists of two this compound molecules linked by a disulfide bond. The regeneration of reduced this compound (GSH) from GSSG is catalyzed by the enzyme this compound reductase (GR), an NADPH-dependent enzyme. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.[4]

Key Experimental Protocols

The early quantitative assessment of this compound and its related enzymes was pivotal in understanding its antioxidant function. The following sections detail the methodologies of two seminal assays that became the standard in the field.

Measurement of Total and Oxidized this compound: The Tietze Assay (1969)

One of the most influential early methods for the quantification of total and oxidized this compound was the enzymatic recycling assay developed by Frank Tietze in 1969. This spectrophotometric method offered high sensitivity and specificity.

Principle:

The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm. The GSSG in the sample is recycled back to GSH by this compound reductase in the presence of NADPH. The rate of TNB formation is proportional to the total this compound concentration. To measure GSSG specifically, the GSH in the sample is first masked by reacting it with a thiol-scavenging agent like N-ethylmaleimide (NEM) or 2-vinylpyridine (2-VP).

Experimental Protocol:

-

Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., phosphate buffer) and deproteinized, typically with an acid like metaphosphoric acid or sulfosalicylic acid.

-

Total this compound (GSH + GSSG) Measurement:

-

A reaction mixture is prepared containing phosphate buffer, DTNB, and NADPH.

-

The sample extract is added to the reaction mixture.

-

The reaction is initiated by the addition of this compound reductase.

-

The change in absorbance at 412 nm is monitored over time.

-

-

Oxidized this compound (GSSG) Measurement:

-

The sample extract is pre-incubated with a thiol-masking agent (e.g., 2-vinylpyridine) to derivatize the GSH.

-

The subsequent steps are the same as for total this compound measurement.

-

-

Calculation: The concentration of this compound is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH. The concentration of GSH is calculated by subtracting the GSSG concentration from the total this compound concentration.

Experimental Workflow for Tietze Assay

Caption: Workflow for the Tietze assay to measure total and oxidized this compound.

Measurement of this compound Peroxidase Activity: The Flohé and Günzler Assay (1984)

The activity of this compound peroxidase (GPx), a key enzyme in the this compound antioxidant system, was commonly measured using a coupled enzyme assay described by Flohé and Günzler.

Principle:

This indirect assay measures GPx activity by coupling it to the activity of this compound reductase (GR). GPx catalyzes the reduction of a peroxide substrate (e.g., hydrogen peroxide or an organic hydroperoxide) by GSH, which results in the formation of GSSG. The GSSG is then reduced back to GSH by an excess of exogenous GR, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm. The rate of NADPH consumption is proportional to the GPx activity.

Experimental Protocol:

-

Sample Preparation: Tissues are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the GPx enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, GSH, this compound reductase, and NADPH.

-

Reaction Initiation: The sample (cytosolic extract) is added to the reaction mixture and pre-incubated to allow for temperature equilibration. The reaction is initiated by the addition of the peroxide substrate (e.g., hydrogen peroxide).

-

Measurement: The decrease in absorbance at 340 nm is monitored continuously.

-

Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The GPx activity is then determined based on the molar extinction coefficient of NADPH.

Experimental Workflow for Coupled GPx Assay

Caption: Coupled enzyme assay for the measurement of this compound Peroxidase activity.

Quantitative Data from Early Studies

The following tables summarize some of the quantitative data from early studies on this compound concentrations and the GSH/GSSG ratio in various biological samples. It is important to note that early methods for measuring GSSG were prone to artifactual oxidation of GSH during sample preparation, which may have led to an overestimation of GSSG levels in some studies.

Table 1: this compound Concentrations in Various Tissues (Early Studies)

| Tissue | Species | Total this compound (µmol/g tissue) | Reference |

| Liver | Rat | ~6.0 | (Hissin & Hilf, 1976) |

| Blood (whole) | Human | ~1.0 | (Tietze, 1969) |

| Kidney | Rat | ~3.5 | (Tietze, 1969) |

| Brain | Rat | ~2.0 | (Tietze, 1969) |

Table 2: Early Reported GSH/GSSG Ratios

| Sample | Species | GSH:GSSG Ratio | Reference |

| Liver | Rat | ~10:1 - 20:1 | (Various early reports) |

| Erythrocytes | Human | >100:1 | (Srivastava & Beutler, 1969) |

Early Concepts of this compound's Role in Redox Signaling

In the early stages of this compound research, the concept of "redox signaling" as we understand it today was not fully formed. However, researchers recognized that the balance between the reduced and oxidized forms of this compound was crucial for maintaining a stable intracellular environment. The primary "signaling" role of this compound was conceptualized in terms of maintaining the appropriate redox state for enzyme function and protecting cellular components from oxidative damage.

The key elements of this early understanding included:

-

Maintenance of Protein Thiols: this compound was understood to be essential for keeping the sulfhydryl groups of proteins in a reduced state, which is critical for their proper function.

-

Enzyme Cofactor: this compound serves as a cofactor for enzymes like this compound peroxidase, directly participating in the detoxification of reactive oxygen species.

-

Redox Buffering: The high intracellular concentration of GSH and the efficient regeneration of GSH from GSSG by this compound reductase established the GSH/GSSG couple as the primary cellular redox buffer, maintaining a reducing intracellular environment.

Early Conceptualization of this compound's Redox Buffering Role

Caption: Early model of this compound's role in maintaining cellular redox homeostasis.

Conclusion

The foundational studies on this compound's antioxidant properties laid the groundwork for our current understanding of cellular redox biology. The development of robust quantitative assays by pioneers like Tietze, Flohé, and Günzler was instrumental in demonstrating the central role of the this compound system in protecting cells from oxidative damage. While the concept of redox signaling has evolved significantly, the early recognition of the importance of the GSH/GSSG ratio and the maintenance of a reduced intracellular environment remains a central tenet of the field. This guide serves as a testament to the enduring legacy of this early research and its profound impact on modern biomedical science.

References

- 1. This compound for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound: new roles in redox signaling for an old antioxidant [frontiersin.org]

A Technical Guide to the Glutathione Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis. Dysregulation of GSH biosynthesis is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions, making it a critical pathway for therapeutic investigation. This guide provides an in-depth overview of the core biosynthetic pathway, its regulation, quantitative parameters, and key experimental methodologies.

The Core Biosynthesis Pathway

The de novo synthesis of this compound occurs in the cytoplasm through two sequential, ATP-dependent enzymatic reactions.

-

Step 1: Formation of γ-glutamylcysteine: The first and rate-limiting step is catalyzed by Glutamate-Cysteine Ligase (GCL). This enzyme joins L-glutamate and L-cysteine via an unusual gamma-peptide linkage, requiring one molecule of ATP. GCL itself is a heterodimer, composed of a catalytic subunit (GCLC) and a modulatory subunit (GCLM). The modulatory subunit, GCLM, does not have catalytic activity but enhances the efficiency of the catalytic subunit by lowering its Michaelis constant (Km) for glutamate and increasing its sensitivity to feedback inhibition by GSH.

-

Step 2: Addition of Glycine: The dipeptide γ-glutamylcysteine is then combined with glycine in a reaction catalyzed by this compound Synthetase (GS). This step also requires one molecule of ATP to form the final this compound (γ-L-Glutamyl-L-cysteinylglycine) molecule.

The availability of cysteine is often the primary factor limiting the rate of GSH synthesis.

Caption: The two-step enzymatic pathway of de novo this compound (GSH) synthesis.

Regulation of this compound Biosynthesis

The synthesis of GSH is tightly regulated at multiple levels to meet cellular demands and maintain redox balance.

Transcriptional Regulation via the Nrf2-Keap1 Pathway: The primary mechanism for upregulating GSH synthesis is the transcriptional activation of the genes encoding the GCL subunits (GCLC and GCLM) by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GCLC and GCLM, thereby initiating their transcription.

Caption: Transcriptional regulation of GCL by the Nrf2-Keap1 signaling pathway.

Feedback Inhibition: The GCL enzyme is allosterically inhibited by the final product, GSH. This feedback mechanism ensures that GSH levels are maintained within a narrow physiological range, preventing excessive and potentially toxic accumulation.

Quantitative Data

The kinetic properties of the biosynthetic enzymes and the cellular concentrations of substrates are crucial for understanding the pathway's capacity and regulation.

| Parameter | Enzyme | Species/Tissue | Value | Unit |

| Km for Cysteine | GCL (Holoenzyme) | Rat Kidney | 0.3 | mM |

| Km for Glutamate | GCL (Holoenzyme) | Rat Kidney | 1.8 | mM |

| Ki for GSH | GCL (Holoenzyme) | Rat Kidney | 2.3 | mM |

| Intracellular GSH | Various | Mammalian Cells | 1 - 10 | mM |

| Intracellular Glutamate | Various | Mammalian Cells | 1 - 10 | mM |

| Intracellular Cysteine | Various | Mammalian Cells | 0.03 - 0.2 | mM |

| Intracellular Glycine | Various | Mammalian Cells | ~1.5 | mM |

Note: Values can vary significantly depending on cell type, metabolic state, and experimental conditions.

Experimental Protocols

Studying the this compound biosynthesis pathway involves quantifying GSH levels and measuring the activity of its synthesizing enzymes.

Protocol: Quantification of Total this compound (Tietze Assay)

This spectrophotometric assay, based on the recycling of this compound by this compound reductase, is a standard method for measuring total GSH (GSH + GSSG).

Principle: GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) and GSSG. This compound reductase then reduces the GSSG back to GSH, which can react with another molecule of DTNB. The rate of TNB formation is proportional to the total this compound concentration.

Methodology:

-

Sample Preparation: Homogenize cells or tissues in a protein-precipitating agent (e.g., 5% sulfosalicylic acid or metaphosphoric acid) on ice. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet proteins. Collect the supernatant.

-

Reaction Mixture: In a 96-well plate, prepare a master mix containing phosphate buffer with EDTA, NADPH, and DTNB.

-

Assay:

-

Add 150 µL of the master mix to each well.

-

Add 50 µL of the deproteinized sample supernatant or GSH standards.

-

Initiate the reaction by adding 10 µL of this compound reductase solution.

-

-

Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Quantification: Calculate the rate of reaction (Vmax) for each sample and standard. Generate a standard curve by plotting the Vmax of the GSH standards against their concentrations. Determine the this compound concentration in the samples from this curve.

Caption: General experimental workflow for the Tietze assay for total this compound.

Protocol: GCL Activity Assay

Principle: This assay measures the activity of GCL by detecting the formation of ADP in the first step of GSH synthesis, using a coupled enzyme system. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The rate of NADH disappearance is monitored spectrophotometrically.

Methodology:

-

Lysate Preparation: Prepare cytosolic extracts from cells or tissues in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors. Centrifuge to remove debris.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Assay:

-

Add the reaction mixture to a cuvette or 96-well plate.

-

Add the cytosolic extract.

-

Initiate the reaction by adding the substrates, L-glutamate and L-cysteine.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to GCL activity.

-

Calculation: Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Relevance in Drug Development

The this compound biosynthesis pathway is a key target for therapeutic intervention.

-

Cancer Therapy: Many cancer cells exhibit high levels of GSH, which contributes to resistance against chemotherapy and radiation therapy by detoxifying drugs and neutralizing reactive oxygen species. Inhibiting GSH synthesis can sensitize these cancer cells to treatment. Buthionine sulfoximine (BSO), an irreversible inhibitor of GCL, is a well-studied agent in this context.

-

Neurodegenerative Diseases: Oxidative stress is a major contributor to neuronal cell death in diseases like Parkinson's and Alzheimer's. Strategies aimed at boosting GSH levels, for example by providing cysteine precursors like N-acetylcysteine (NAC), are being explored as potential neuroprotective therapies.

-

Modulating Inflammation: GSH plays a role in modulating the inflammatory response. Depletion of GSH can exacerbate inflammation, while augmenting it may have therapeutic benefits in inflammatory diseases.

By understanding the intricate details of the this compound biosynthesis pathway, researchers and drug developers can better devise strategies to manipulate cellular redox status for therapeutic benefit.

The Intricate Regulation of Glutamate-Cysteine Ligase: A Technical Guide for Researchers

Executive Summary

Glutamate-cysteine ligase (GCL) is the pivotal, rate-limiting enzyme in the biosynthesis of glutathione (GSH), the most abundant intracellular non-protein thiol. GSH plays a critical role in cellular defense against oxidative and electrophilic stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The activity of GCL is finely tuned through a multi-layered regulatory network, making it a key therapeutic target for a multitude of diseases characterized by oxidative stress, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanisms governing GCL activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. We delve into the transcriptional control mediated by the Nrf2 signaling pathway, the allosteric feedback inhibition by GSH, the functional significance of the GCL holoenzyme structure, and the impact of post-translational modifications. This document is intended to serve as a comprehensive resource for researchers aiming to investigate GCL regulation and its implications for drug discovery and development.

Introduction to Glutamate-Cysteine Ligase

GCL catalyzes the first and rate-limiting step in GSH synthesis, the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine.[1] In mammals, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2][3][4]

-

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): This ~73 kDa subunit possesses all the catalytic activity of the enzyme, containing the binding sites for glutamate, cysteine, and ATP.[2]

-

Glutamate-Cysteine Ligase Modifier Subunit (GCLM): This ~31 kDa regulatory subunit does not have enzymatic activity on its own but plays a crucial role in modulating the catalytic efficiency of GCLC.

The association of GCLC and GCLM to form the holoenzyme is a key regulatory event that significantly enhances the enzyme's activity under physiological conditions.

Transcriptional Regulation by the Nrf2 Pathway

The expression of both GCLC and GCLM is primarily regulated at the transcriptional level by the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including GCLC and GCLM, thereby initiating their transcription.

Quantitative Data on Nrf2-Mediated GCL Expression

The induction of GCL subunit expression by Nrf2 activators can be substantial, leading to a significant increase in the cell's capacity for GSH synthesis. The table below summarizes the fold change in Gclc and Gclm mRNA levels in response to various stimuli.

| Cell Type/Tissue | Stimulus | GCLC mRNA Fold Change | GCLM mRNA Fold Change | Reference |

| Wild-Type Mouse Embryonic Fibroblasts | tert-Butylhydroquinone (TBH) (16h) | ~2.7 | Not Reported | |

| Nrf2 Null Mouse Embryonic Fibroblasts | tert-Butylhydroquinone (TBH) (16h) | Blunted Response | Blunted Response | |

| RAW 264.7 Macrophages | I-152 (pro-glutathione molecule) (6h) | ~2.0 - 3.5 | ~2.5 - 4.0 | |

| Rat Renal Tissue | Cisplatin | Decreased | Decreased | |

| Rat Renal Tissue | Quercetin + Cisplatin | Increased vs. Cisplatin alone | Increased vs. Cisplatin alone | |

| Primary Astrocytes | Oxygen-Glucose Deprivation (1.5h) | ~2.5 | Not Reported |

Regulation by Holoenzyme Formation and Feedback Inhibition

The formation of the GCL holoenzyme by the association of GCLC and GCLM is a critical regulatory mechanism. GCLM enhances the catalytic efficiency of GCLC in several ways: it lowers the Km for glutamate and ATP, and importantly, it increases the Ki for GSH, making the enzyme less sensitive to feedback inhibition by its end product.

Under normal physiological conditions, cellular GSH concentrations (around 5 mM) are high enough to significantly inhibit the activity of the GCLC monomer. Therefore, the formation of the holoenzyme is crucial for maintaining GSH synthesis. During periods of oxidative stress, when GSH is consumed, the feedback inhibition is relieved, allowing for a rapid increase in GSH production.

Quantitative Comparison of GCLC and GCL Holoenzyme Kinetics

The association with GCLM significantly alters the kinetic parameters of GCLC. The following table provides a comparative summary of these parameters from studies on murine GCL.

| Enzyme Form | Vmax (µmol/min/mg) | Km for Glutamate (mM) | Ki for GSH (mM) | Reference |

| GCLC (monomer) | 3.1 (± 0.38) | 2.2 (± 0.75) | 0.5 | |

| GCL Holoenzyme | 13.7 (± 1.4) | 0.8 (± 0.25) | 2.5 | |

| GCLC (in Gclm-/- mice) | Not Reported | ~2-fold increase vs. holoenzyme | Dramatically enhanced sensitivity |

Post-Translational Modifications

Post-translational modifications (PTMs) of the GCL subunits provide another layer of rapid regulation. While phosphorylation and caspase-mediated cleavage have been reported to have modest effects, modifications induced by oxidative stress can significantly impact GCL activity. For example, the lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE) can directly adduct to both GCLC and GCLM, paradoxically increasing the activity of the GCLC monomer while impairing holoenzyme formation. This suggests a complex response to different types of oxidative insults.

Experimental Protocols

Glutamate-Cysteine Ligase Activity Assay (HPLC-Based)

This protocol is adapted from methods described for the direct measurement of γ-glutamylcysteine (γ-GC), the product of the GCL reaction, using high-performance liquid chromatography (HPLC) with electrochemical detection.

Materials:

-

Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA)

-

ATP solution (10 mM)

-

L-glutamate solution (40 mM)

-

L-cysteine solution (10 mM)

-

5-sulfosalicylic acid (SSA)

-

γ-glutamylcysteine standard

-

HPLC system with an electrochemical detector

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic fraction).

-

Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method like the BCA assay.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer with ATP, L-glutamate, and L-cysteine to the final concentrations specified.

-

Enzyme Reaction: Initiate the reaction by adding a known amount of cytosolic protein (e.g., 40-100 µg) to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-90 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding SSA to a final concentration of 5-10% (w/v). Vortex and incubate on ice for 10 minutes to precipitate proteins.

-

Sample Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume onto the HPLC system. The separation is typically achieved on a C18 reverse-phase column with an isocratic mobile phase (e.g., sodium phosphate buffer with methanol). Detect γ-GC using an electrochemical detector.

-

Quantification: Create a standard curve using known concentrations of γ-GC. Calculate the amount of γ-GC produced in the samples by comparing the peak areas to the standard curve.

-

Calculate Specific Activity: Express the GCL activity as nmol of γ-GC formed per minute per mg of protein.

Western Blotting for GCLC and GCLM

This protocol provides a general framework for the detection of GCLC and GCLM proteins by Western blotting.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels (10-12% acrylamide is suitable for resolving both GCLC and GCLM)

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for GCLC and GCLM

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Determine protein concentration.

-

Sample Preparation: Mix lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding to GCL Promoters

This protocol outlines the key steps for performing a ChIP assay to investigate the in vivo binding of Nrf2 to the AREs in the GCLC and GCLM promoters.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

ChIP dilution buffer

-

Nrf2-specific antibody and control IgG

-

Protein A/G magnetic beads or agarose

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for GCLC and GCLM promoter regions containing AREs and for a negative control region

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Nuclear Lysis and Chromatin Shearing: Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with beads. Incubate the sheared chromatin with an Nrf2-specific antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific to the ARE-containing regions of the GCLC and GCLM promoters. Analyze the enrichment of these regions in the Nrf2-IP samples relative to the IgG control and input DNA.

Conclusion

The regulation of glutamate-cysteine ligase activity is a complex and highly orchestrated process that is fundamental to cellular health and survival. A thorough understanding of the interplay between transcriptional control by Nrf2, holoenzyme assembly, feedback inhibition, and post-translational modifications is essential for researchers in the fields of toxicology, pharmacology, and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for investigating the intricate mechanisms that govern GCL activity and for identifying novel therapeutic strategies to modulate GSH levels in various disease states. As our knowledge of these regulatory networks continues to expand, so too will our ability to harness this critical pathway for therapeutic benefit.

References

- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 2. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial characterization of the glutamate-cysteine ligase modifier subunit Gclm(-/-) knockout mouse. Novel model system for a severely compromised oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid activation of glutamate cysteine ligase following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Glutathione Synthesis: An In-depth Technical Guide for Researchers

Abstract

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and regulation of cellular processes. Its de novo synthesis is a tightly regulated, two-step enzymatic process central to maintaining cellular redox homeostasis. This technical guide provides a comprehensive overview of the core enzymatic steps in de novo this compound synthesis, tailored for researchers, scientists, and drug development professionals. It details the enzymes involved, their kinetic properties, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the assessment of enzyme activity and a summary of key quantitative data. Visualizations of the biosynthetic pathway, its regulation, and experimental workflows are provided to facilitate a deeper understanding of this vital cellular process.

Introduction

This compound is a ubiquitous and essential antioxidant, protecting cells from damage induced by reactive oxygen species (ROS) and electrophilic compounds. The intracellular concentration of GSH is maintained in the millimolar range through de novo synthesis and a recycling pathway. The de novo synthesis pathway is a fundamental process that is highly regulated in response to cellular needs and stress conditions. This pathway involves two sequential ATP-dependent enzymatic reactions catalyzed by Glutamate-Cysteine Ligase (GCL) and this compound Synthetase (GS).[1][2][3][4][5] A comprehensive understanding of these enzymatic steps is crucial for research in areas such as toxicology, neurodegenerative diseases, cancer biology, and the development of therapeutic agents that modulate cellular redox status.

The Enzymatic Steps of De Novo this compound Synthesis

The synthesis of one molecule of this compound requires one molecule each of L-glutamate, L-cysteine, and glycine, along with the hydrolysis of two molecules of ATP.

Step 1: Formation of γ-Glutamylcysteine Catalyzed by Glutamate-Cysteine Ligase (GCL)

The first and rate-limiting step in de novo GSH synthesis is the formation of the dipeptide γ-glutamylcysteine from L-glutamate and L-cysteine. This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL; EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase.

Reaction: L-glutamate + L-cysteine + ATP → γ-glutamylcysteine + ADP + Pi

GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier (or regulatory) subunit (GCLM). The catalytic subunit, with a molecular weight of approximately 73 kDa, contains all the substrate binding sites and is responsible for the enzyme's catalytic activity. The modifier subunit, with a molecular weight of around 31 kDa, does not possess catalytic activity itself but enhances the function of the catalytic subunit by lowering its Km for glutamate and increasing its Ki for GSH, thereby making the enzyme more efficient and less susceptible to feedback inhibition.

The activity of GCL is a primary determinant of the overall rate of GSH synthesis and is subject to regulation at multiple levels, including transcriptional control and post-translational modifications. A key regulatory mechanism is feedback inhibition by this compound itself, which competes with glutamate for binding to the catalytic site of GCL.

Step 2: Formation of this compound Catalyzed by this compound Synthetase (GS)

The second and final step is the addition of glycine to the C-terminal end of γ-glutamylcysteine to form this compound. This reaction is catalyzed by the enzyme this compound Synthetase (GS; EC 6.3.2.3).

Reaction: γ-glutamylcysteine + glycine + ATP → this compound (γ-glutamylcysteinylglycine) + ADP + Pi

This compound Synthetase is typically a homodimer, with each subunit containing an active site. Unlike GCL, GS is not the rate-limiting enzyme in GSH synthesis under normal conditions and is not subject to feedback inhibition by this compound. The activity of GS is primarily regulated by the availability of its substrates, particularly γ-glutamylcysteine. The reaction mechanism involves the formation of an acyl phosphate intermediate at the carboxyl group of the cysteine residue in γ-glutamylcysteine, which is then attacked by the amino group of glycine.

Quantitative Data on Enzyme Kinetics

The kinetic parameters of GCL and GS have been characterized in various species and tissues. The following tables summarize representative kinetic data for these enzymes. It is important to note that reported values can vary depending on the source of the enzyme, purification methods, and assay conditions.

Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)

| Species/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | K_i_ for GSH (mM) | Reference(s) |

| Rat Kidney | L-Glutamate | 1.8 | - | 2.3 | |

| L-Cysteine | 0.12 | - | - | ||

| Recombinant Mouse GCLC | L-Glutamate | 16.9 | 0.28 | 1.3 | |

| Recombinant Mouse GCL Holoenzyme | L-Glutamate | 2.5 | 0.7 | 3.1 | |

| Arabidopsis thaliana (recombinant) | L-Glutamate | 9.1 | - | ~1.0 | |

| L-Cysteine | 2.7 | - | - | ||

| Housefly (young) | L-Glutamate | 0.6 | - | - | |

| L-Cysteine | 0.3 | - | - | ||

| ATP | 1.2 | - | - | ||

| Housefly (old) | L-Glutamate | 5.5 | - | - | |

| L-Cysteine | 4.6 | - | - | ||

| ATP | 2.9 | - | - |

Table 2: Kinetic Parameters of this compound Synthetase (GS)

| Species/Tissue | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |

| Recombinant Rat | ATP | 37 | 11 | |

| Glycine | 913 | 11 | ||

| Arabidopsis thaliana (recombinant) | γ-glutamylcysteine | - | - | |

| Glycine | - | - | ||

| ATP | - | - |

Experimental Protocols

Accurate measurement of GCL and GS activity is essential for studying this compound metabolism. Below are detailed methodologies for key experiments.

Protocol for Glutamate-Cysteine Ligase (GCL) Activity Assay

This protocol is based on the detection of the product, γ-glutamylcysteine, using high-performance liquid chromatography (HPLC) with electrochemical detection, which allows for direct and sensitive quantification.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Tris-HCl, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2

-

Substrate Solution: 10 mM ATP, 10 mM L-cysteine, 40 mM L-glutamate in assay buffer

-

Stop Solution: 50 mM 5-sulfosalicylic acid (SSA)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare cell or tissue lysates on ice. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

In a microcentrifuge tube, add 40 µg of protein lysate.

-

Adjust the volume to 10 µl with a suitable buffer (e.g., 320 mM sucrose, 10 mM Tris-Cl, 1 mM EDTA, pH 7.4).

-

Pre-warm the samples at 37°C for 5 minutes.

-

Initiate the reaction by adding 90 µl of the pre-warmed Substrate Solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by adding 100 µl of ice-cold Stop Solution.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the components using a C18 column with an appropriate mobile phase (e.g., a gradient of methanol in a phosphate buffer).

-

Detect γ-glutamylcysteine using the electrochemical detector.

-

Quantify the amount of γ-glutamylcysteine produced by comparing the peak area to a standard curve of known γ-glutamylcysteine concentrations.

-

Express GCL activity as nmol of γ-glutamylcysteine formed per minute per mg of protein.

Protocol for this compound Synthetase (GS) Activity Assay

This protocol measures GS activity by quantifying the formation of this compound from γ-glutamylcysteine and glycine. The product, GSH, can be measured using various methods, including the classic Tietze assay, which involves the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Tris-HCl, 20 mM MgCl₂, pH 8.0

-

Substrate Solution: 10 mM γ-glutamylcysteine, 10 mM glycine, 5 mM ATP in assay buffer

-

Stop Solution: 5% (w/v) metaphosphoric acid (MPA) or 5-sulfosalicylic acid (SSA)

-

DTNB solution (Ellman's reagent)

-

This compound Reductase

-

NADPH

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare cell or tissue lysates on ice and determine the protein concentration.

-

In a microcentrifuge tube, add a known amount of protein lysate.

-

Initiate the reaction by adding the Substrate Solution.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding an equal volume of ice-cold Stop Solution.

-

Centrifuge to remove precipitated proteins.

-

To measure the GSH formed, add the supernatant to a reaction mixture containing phosphate buffer, DTNB, and this compound reductase.

-

Start the recycling reaction by adding NADPH.

-

Monitor the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) by measuring the absorbance at 412 nm.

-

Calculate the concentration of GSH produced from a standard curve.

-

Express GS activity as nmol of GSH formed per minute per mg of protein.

Visualization of Pathways and Workflows

De Novo this compound Synthesis Pathway

The following diagram illustrates the two-step enzymatic process of de novo this compound synthesis.

Caption: The two-step enzymatic pathway of de novo this compound synthesis.

Nrf2-Mediated Regulation of this compound Synthesis

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, including the expression of genes involved in this compound synthesis.

Caption: Nrf2 signaling pathway regulating this compound synthesis gene expression.

Experimental Workflow for Determining Enzyme Kinetics

This diagram outlines a general workflow for determining the kinetic parameters (K_m_ and V_max_) of an enzyme.

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

The de novo synthesis of this compound is a fundamental cellular process with significant implications for health and disease. A thorough understanding of the enzymatic steps catalyzed by GCL and GS, their kinetics, and their regulation is paramount for researchers in diverse fields. This technical guide provides a solid foundation of knowledge, practical experimental protocols, and clear visualizations to aid in the investigation of this vital metabolic pathway. Further research into the intricate regulatory networks governing this compound homeostasis will continue to unveil new therapeutic targets for a wide range of pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Gatekeepers of Cellular Redox: An In-depth Guide to Glutathione's Subcellular Localization and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in a myriad of cellular processes.[1] Its significance extends from antioxidant defense and detoxification of xenobiotics to the regulation of cell signaling, proliferation, and apoptosis. The functional versatility of GSH is intrinsically linked to its compartmentalization within the cell. While synthesized exclusively in the cytosol, GSH is distributed among various organelles, including the mitochondria, nucleus, and endoplasmic reticulum, where it maintains a distinct redox environment crucial for organelle-specific functions. Understanding the intricate mechanisms governing the subcellular transport and localization of GSH is paramount for elucidating its role in cellular homeostasis and pathology, and for the development of novel therapeutic strategies targeting cellular redox balance.

This technical guide provides a comprehensive overview of the current knowledge on the subcellular localization and transport of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Analysis of Subcellular this compound Pools

The concentration of this compound varies significantly between different subcellular compartments, reflecting the specific metabolic activities and redox demands of each organelle. The following table summarizes the reported concentrations of this compound in the cytosol, mitochondria, nucleus, and endoplasmic reticulum across various cell types and conditions.

| Subcellular Compartment | Cell Type/Organism | Concentration (mM) | Method | Reference |

| Cytosol | General | 1-15 | Various | [1] |

| Arabidopsis | 4.5 | Immunolabeling/Calculation | [2] | |

| Mitochondria | General | 5-10 (10-15% of total cellular GSH) | Various | [1][3] |

| Arabidopsis | 15 | Immunolabeling/Calculation | ||

| Saccharomyces cerevisiae | 2-3 times higher than cytosol | Immunoelectron Microscopy | ||

| Nucleus | HeLa Cells | No significant gradient with cytosol | Fluorescence Microscopy (HaloRT) | |

| Arabidopsis | 6.4 | Immunolabeling/Calculation | ||

| Endoplasmic Reticulum | Mammalian Cells | Similar total GSH to cytosol, but more oxidizing redox potential | Redox biosensors |

Mechanisms of Subcellular this compound Transport

The transport of this compound across organellar membranes is a tightly regulated process mediated by specific transporter proteins. The following sections detail the known mechanisms of GSH transport into the mitochondria, nucleus, and endoplasmic reticulum.

Mitochondrial this compound Transport